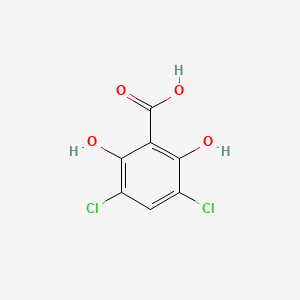

3,5-Dichloro-2,6-dihydroxybenzoic acid

Descripción

Contextualization within Halogenated Benzoic Acid Chemistry

Benzoic acid is the simplest aromatic carboxylic acid, comprising a benzene (B151609) ring attached to a carboxyl group. wikipedia.orgvedantu.com The family of halogenated benzoic acids is formed through halogenation, a chemical reaction where one or more hydrogen atoms on the benzene ring are replaced by halogens, such as chlorine or bromine. turito.com These compounds are significant in organic chemistry, often serving as precursors and intermediates in the synthesis of more complex molecules, including pharmaceuticals and agricultural chemicals. google.comgoogle.com

3,5-Dichloro-2,6-dihydroxybenzoic acid is a specific member of this family, characterized by the presence of two chlorine atoms at the 3 and 5 positions and two hydroxyl groups at the 2 and 6 positions of the benzoic acid structure. hmdb.canih.gov Its structure as a dichlorinated and dihydroxylated benzoic acid places it within a specialized subgroup of phenolic halogenated compounds, which are of increasing interest in various scientific fields. nih.gov

Significance in Contemporary Interdisciplinary Research Areas

The unique structure of this compound has led to its investigation across several distinct and interdisciplinary research fields, highlighting its contemporary scientific importance.

Metabolomics and Nutritional Biomarkers: In the field of nutritional science, this compound has been identified as a novel xenobiotic biomarker. mdpi.com Research studies have found correlations between the presence of this compound in plasma and the habitual consumption of red meat and milk. mdpi.com Such findings are crucial for developing more accurate dietary assessment tools and understanding the metabolic impact of food intake. mdpi.com

Pharmacology and Parasitology: The compound has demonstrated potential therapeutic applications, specifically exhibiting anti-leishmanial activity. cymitquimica.com Research indicates that it functions by binding to iron ions, which prevents the release of iron from the Leishmania parasite. cymitquimica.com It is also suggested to inhibit disulfide bond formation in proteins, leading to a decrease in protein synthesis within the parasite. cymitquimica.com

Environmental Science and Toxicology: As a phenolic halogenated compound, this compound is relevant to the study of disinfection byproducts (DBPs) in drinking water. nih.gov Comparative cytotoxicity studies have been conducted to understand the toxic effects of this compound and its isomers on mammalian cell lines. nih.gov Research has explored its interaction with the enzyme Cu/Zn-superoxide dismutase (Cu/Zn-SOD), suggesting that binding interactions driven by van der Waals forces and hydrogen bonding may be a key mechanism underlying its isomer-specific cytotoxicity. nih.gov This line of inquiry provides valuable insights for the risk assessment of DBPs in water treatment processes. nih.gov

Propiedades

IUPAC Name |

3,5-dichloro-2,6-dihydroxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O4/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1,10-11H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLXACYSQYFWVLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)O)C(=O)O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.01 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Regioselective Synthesis of 3,5-Dichloro-2,6-dihydroxybenzoic Acid

The primary challenge in synthesizing this compound lies in the precise placement of the two chlorine atoms onto the 2,6-dihydroxybenzoic acid scaffold, avoiding unwanted isomers, over-chlorination, or degradation of the highly activated aromatic ring.

Mechanistic Investigations of Chlorination Pathways onto Dihydroxybenzoic Acid Scaffolds

The regioselectivity of the chlorination of 2,6-dihydroxybenzoic acid is governed by the principles of electrophilic aromatic substitution, where the directing effects of the existing substituents determine the position of the incoming electrophile (Cl⁺).

The 2,6-dihydroxybenzoic acid ring possesses three substituents with competing directing effects:

Hydroxyl (-OH) Groups: These are powerful activating groups and are ortho, para-directors. In the 2,6-dihydroxybenzoic acid molecule, the hydroxyl groups strongly activate the C3, C4, and C5 positions. Specifically, the C3 and C5 positions are ortho to one hydroxyl group and para to the other, making them highly electron-rich and susceptible to electrophilic attack.

Carboxylic Acid (-COOH) Group: This is a deactivating group and a meta-director. It withdraws electron density from the ring, particularly from the ortho and para positions, and directs incoming electrophiles to the meta position (C3 and C5).

The combined influence of these groups results in a strong reinforcement of directing effects. Both the hydroxyl groups and the carboxylic acid group direct electrophiles to the C3 and C5 positions. This synergistic activation makes these sites the most probable locations for chlorination.

Studies on the chlorination of related dihydroxybenzene compounds, such as resorcinol (B1680541) (1,3-dihydroxybenzene), show that the reaction proceeds via the reaction of an electrophilic chlorine species, like hypochlorous acid (HOCl), with the highly reactive phenolate (B1203915) anion or the neutral phenol. acs.org The reaction mechanism for dihydroxybenzenes is pH-dependent, with minimum rates observed in the pH range of 3-6 and maximum rates at pH values between 8-11. acs.org However, the highly activated nature of these rings means that exhaustive chlorination can sometimes lead to ring-opening and the formation of degradation products, as seen in the chlorination of 4-amino-2-hydroxy-benzoic acid which can result in a pentachloro-cyclohexene-dione derivative. researchgate.net Investigations into the chlorination of resorcinol suggest that a pentachloride intermediate is responsible for ring-opening in nucleophilic solvents. oup.comoup.com This highlights the need for carefully controlled conditions to achieve selective dichlorination without degrading the aromatic core.

Optimization of Reaction Parameters for Enhanced Yield and Purity

While specific literature detailing the optimization of the direct chlorination of 2,6-dihydroxybenzoic acid is scarce, principles derived from the chlorination of other phenols and aromatic compounds can be applied to enhance yield and purity. Key parameters that require careful control include the choice of chlorinating agent, solvent, catalyst, temperature, and stoichiometry.

A study on the electrophilic chlorination of various aromatic compounds using sulfuryl chloride (SO₂Cl₂) demonstrated that the reactivity and regioselectivity can be precisely controlled by using organocatalysts. nih.gov For instance, acetonitrile (B52724) was found to strongly activate SO₂Cl₂, while other catalysts could direct chlorination to either the ortho or para position of phenols with high selectivity. nih.gov

The following table outlines the critical parameters and their likely impact on the synthesis of this compound.

| Parameter | Options | Impact on Reaction | Considerations for Optimization |

|---|---|---|---|

| Chlorinating Agent | Sulfuryl chloride (SO₂Cl₂), N-Chlorosuccinimide (NCS), Chlorine (Cl₂), Hypochlorous acid (HOCl) | Affects reactivity and selectivity. Milder agents like NCS may offer better control and reduce side reactions compared to Cl₂ or Lewis acid-activated agents. | Start with milder reagents (e.g., SO₂Cl₂) to avoid over-chlorination and ring degradation. The choice may be influenced by the presence of a catalyst. nih.govgoogle.com |

| Solvent | Dichloromethane (DCM), Acetic Acid, Dioxane, Acetonitrile | Influences solubility of reactants and can mediate the reactivity of the chlorinating agent. Aprotic, non-coordinating solvents are often preferred. | DCM is a common choice for its inertness. Acetonitrile or dioxane can act as catalysts with SO₂Cl₂. nih.gov |

| Catalyst | None, Organocatalysts (e.g., (S)-BINAPO, Diisopropyl ether), Lewis Acids (e.g., FeCl₃, AlCl₃) | Can enhance reaction rate and control regioselectivity. Lewis acids may be too harsh for the substrate, leading to degradation. Organocatalysts can tune reactivity. nih.gov | A catalyst-free approach or the use of specific organocatalysts is recommended to maintain selectivity and prevent decomposition of the sensitive substrate. nih.govrsc.org |

| Temperature | -10°C to Room Temperature | Lower temperatures generally increase selectivity and minimize the formation of byproducts from side reactions. | Running the reaction at 0°C or below is advisable to control the exothermic reaction and prevent the formation of tri- or tetra-chlorinated products. |

| Stoichiometry | Molar ratio of chlorinating agent to substrate | Crucial for achieving the desired degree of chlorination. A slight excess over 2 equivalents of the chlorinating agent is typically required for dichlorination. | Precise control (e.g., slow addition of ~2.0-2.2 equivalents of the chlorinating agent) is necessary to maximize the yield of the dichloro product and minimize unreacted starting material and over-chlorinated products. |

Post-Synthetic Modifications and Derivatization Strategies

The presence of three distinct functional moieties—a carboxylic acid, two phenolic hydroxyls, and two aryl chlorides—makes this compound a versatile scaffold for generating diverse derivatives.

Synthesis of Ether, Ester, and Amide Derivatives

Standard organic transformations can be employed to modify the hydroxyl and carboxylic acid groups.

Ether Derivatives: The phenolic hydroxyl groups can be converted into ethers via the Williamson ether synthesis. This typically involves deprotonation with a suitable base (e.g., potassium carbonate) followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide).

Ester Derivatives: Esterification can occur at both the carboxylic acid and the phenolic hydroxyls. The carboxylic acid can be esterified by reacting the parent acid with an alcohol under acidic catalysis (Fischer esterification). libretexts.org Alternatively, for a more reactive approach, the carboxylic acid can be converted to an acyl chloride using a reagent like thionyl chloride (SOCl₂) and then reacted with an alcohol. The phenolic hydroxyls can be acylated using an acyl chloride or anhydride (B1165640) in the presence of a base.

Amide Derivatives: The carboxylic acid can be readily converted into an amide by reaction with a primary or secondary amine. This transformation is typically facilitated by a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. nih.govresearchgate.net An alternative is the conversion of the carboxylic acid to an acyl chloride, which then reacts readily with an amine. researchgate.net

The following table summarizes common methods for these derivatizations.

| Derivative Type | Functional Group Targeted | General Method | Typical Reagents & Conditions |

|---|---|---|---|

| Ether | Phenolic Hydroxyls | Williamson Ether Synthesis | 1. K₂CO₃ or NaH; 2. R-X (e.g., CH₃I, BnBr) in DMF or Acetone |

| Ester | Carboxylic Acid | Fischer Esterification | R-OH, H₂SO₄ (catalytic), heat |

| Ester | Carboxylic Acid / Phenolic Hydroxyls | Acylation via Acyl Chloride | 1. SOCl₂ or (COCl)₂; 2. R-OH, Pyridine (B92270) |

| Amide | Carboxylic Acid | Peptide Coupling | R₁R₂NH, EDC/HOBt or HATU, DIPEA, in DCM or DMF |

Exploration of Substitution Reactions on the Dichloro-Dihydroxybenzoic Acid Core

The two chlorine atoms on the aromatic ring provide handles for carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition-metal catalysis. Direct nucleophilic aromatic substitution (SₙAr) of the chlorine atoms is generally difficult because the ring is activated by electron-donating hydroxyl groups, which disfavors the mechanism. nih.gov

Palladium-catalyzed cross-coupling reactions are the most effective methods for the substitution of aryl chlorides. princeton.eduorganic-chemistry.orgorganic-chemistry.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction allows for the formation of new C-C bonds by coupling the aryl chloride with an organoboron compound (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This would allow for the introduction of alkyl, alkenyl, or other aryl groups in place of the chlorine atoms. Computational studies on dichlorophenols suggest that noncovalent interactions can direct the site-selectivity of Suzuki couplings. researchgate.net

Buchwald-Hartwig Amination: This powerful method enables the formation of C-N bonds by coupling the aryl chloride with a primary or secondary amine, using a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. organic-chemistry.orgwikipedia.orgresearchgate.netlibretexts.org This reaction would convert the C-Cl bonds into C-N bonds, yielding substituted aniline (B41778) derivatives.

The following table summarizes the key components for these cross-coupling reactions.

| Reaction | Bond Formed | Coupling Partner | Typical Catalyst System | Typical Base |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | C-C | Aryl/Alkyl Boronic Acid (RB(OH)₂) | Pd(OAc)₂, Pd(PPh₃)₄ with a phosphine ligand (e.g., SPhos, XPhos) | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Buchwald-Hartwig Amination | C-N | Primary/Secondary Amine (R₁R₂NH) | Pd₂(dba)₃, Pd(OAc)₂ with a phosphine ligand (e.g., BINAP, Xantphos) | NaOt-Bu, K₂CO₃, Cs₂CO₃ |

Electrochemical Synthesis and Polymerization Studies

As of late 2025, a review of scientific literature reveals a notable scarcity of dedicated research on the electrochemical synthesis and polymerization of this compound. hmdb.ca Extensive searches have not yielded specific studies detailing the electropolymerization behavior or the formation of polymeric films derived directly from this particular chlorinated monomer.

However, to provide a contextual understanding of how a structurally related compound behaves, studies on the electrochemical polymerization of 3,5-dihydroxybenzoic acid are informative. It is crucial to note that the absence of the two chlorine atoms on the benzene (B151609) ring significantly influences the electronic properties and, consequently, the electrochemical behavior of the molecule.

Research on the electropolymerization of 3,5-dihydroxybenzoic acid has been conducted in various solvents, including dimethyl sulfoxide (B87167) (DMSO), and on different electrode materials such as platinum and glassy carbon. nih.govresearchgate.net These studies indicate that during electrochemical oxidation, 3,5-dihydroxybenzoic acid shows different behavior compared to other related phenolic compounds. nih.gov For instance, when using DMSO as the solvent, the polymer formed from 3,5-dihydroxybenzoic acid tends to dissolve in the solvent rather than depositing a stable film on the electrode surface, a phenomenon referred to as passivation. nih.govmdpi.com Scanning electron microscopy has confirmed the absence of significant polymer stacking on the electrode surface, with products primarily remaining dissolved in the electrolyte. nih.govresearchgate.net

In experiments comparing the electrochemical behavior of 3,5-dihydroxybenzoic acid with 2′,6′-dihydroxyacetophenone in DMSO, significant differences were observed in their cyclic voltammograms. researchgate.netresearchgate.net While the acetophenone (B1666503) derivative formed polymer remnants on the electrodes, 3,5-dihydroxybenzoic acid showed virtually no passivation. nih.govresearchgate.net The solubility of the resulting polymer has led to suggestions that 3,5-dihydroxybenzoic acid might be more suitable as a comonomer in copolymerization with other monomers that exhibit lower solubility. mdpi.com

The electrochemical response is also highly dependent on the solvent system. For example, the oxidation peak currents for 3,5-dihydroxybenzoic acid were found to be significantly influenced by the acetonitrile (ACN) content in DMSO-ACN mixtures. researchgate.net An increase in the proportion of acetonitrile, which has a lower viscosity than DMSO, can enhance the diffusion coefficient of the monomer, leading to changes in the observed current. nih.gov

These findings for 3,5-dihydroxybenzoic acid underscore the complexities of electropolymerization of phenolic acids. The introduction of two electron-withdrawing chlorine atoms in this compound would be expected to further alter the oxidation potential and the properties of any resulting polymer, should a suitable electrochemical synthesis method be developed. However, without specific experimental data, any discussion on its electrochemical synthesis remains speculative.

Interactive Data Table: Electrochemical Behavior of 3,5-Dihydroxybenzoic Acid (for contextual reference)

| Monomer | Electrode Material | Solvent | Observation | Reference |

| 3,5-Dihydroxybenzoic Acid | Platinum, Glassy Carbon | Dimethyl Sulfoxide (DMSO) | No significant passivation; polymer product dissolves in the solvent. | nih.govmdpi.com |

| 3,5-Dihydroxybenzoic Acid | Platinum, Glassy Carbon | DMSO-Acetonitrile Mixtures | Peak currents are dependent on the acetonitrile content. | researchgate.netnih.gov |

| 3,5-Dihydroxybenzoic Acid | Glassy Carbon | Dimethyl Sulfoxide (DMSO) | Scanning electron microscopy shows no significant polymer stackings. | nih.govresearchgate.net |

Spectroscopic Characterization and Structural Elucidation

Advanced Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational energy states of a molecule. mdpi.com These methods are fundamental for identifying the functional groups present in a compound based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique "fingerprint" based on the molecule's functional groups. For 3,5-Dichloro-2,6-dihydroxybenzoic acid, the key functional groups—hydroxyl (O-H), carboxylic acid (C=O), aromatic ring (C=C), and carbon-chlorine (C-Cl) bonds—exhibit characteristic absorption bands.

The O-H stretching vibrations from both the phenolic hydroxyl groups and the carboxylic acid group are expected to produce a broad and intense band in the region of 3200-2500 cm⁻¹. The C=O stretch of the carboxylic acid typically appears as a strong, sharp peak around 1700-1680 cm⁻¹. Aromatic C=C stretching vibrations are anticipated to show multiple bands in the 1600-1450 cm⁻¹ region. Bending vibrations for O-H and C-H bonds, as well as stretching vibrations for C-O and C-Cl bonds, would appear in the fingerprint region (below 1400 cm⁻¹).

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid & Phenol | 3200-2500 | Strong, Broad |

| C-H Stretch | Aromatic Ring | 3100-3000 | Weak |

| C=O Stretch | Carboxylic Acid | 1700-1680 | Strong |

| C=C Stretch | Aromatic Ring | 1600-1450 | Medium-Weak |

| O-H Bend | Carboxylic Acid & Phenol | 1440-1395 / 1260-1180 | Medium |

| C-O Stretch | Carboxylic Acid & Phenol | 1320-1210 | Strong |

Fourier Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR. It involves inelastic scattering of monochromatic light from a laser source. nih.gov While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds and aromatic systems.

In the FT-Raman spectrum of this compound, the symmetric stretching vibrations of the aromatic ring are expected to produce strong signals. The C=C bonds within the benzene (B151609) ring would give rise to prominent peaks. The C-Cl symmetric stretch would also be a characteristic Raman-active mode. In contrast, the polar O-H and C=O stretching vibrations, which are strong in the IR spectrum, are generally weaker in the Raman spectrum. nih.gov

Table 2: Predicted FT-Raman Shifts for this compound

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic Ring | 3100-3000 | Medium |

| C=O Stretch | Carboxylic Acid | 1700-1680 | Weak |

| C=C Stretch | Aromatic Ring | 1610-1590 | Strong |

| Ring Breathing | Aromatic Ring | ~1000 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. There is only one aromatic proton, which would appear as a singlet. The chemical shift of this proton is influenced by the electron-withdrawing effects of the adjacent chlorine atoms and the electron-donating effects of the hydroxyl groups. The protons of the two hydroxyl groups and the single carboxylic acid group are labile and may appear as broad singlets, or their signals may be exchanged with deuterium (B1214612) if a deuterated solvent like D₂O is used.

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The structure contains seven carbon atoms, but due to symmetry, fewer signals might be expected if the substitution pattern allows for it. However, in this specific C1-substituted pattern, all seven carbons are chemically distinct. The chemical shifts are determined by their local electronic environment. The carboxylic acid carbon is typically the most downfield signal (170-180 ppm). The carbons bonded to oxygen (C2, C6) and chlorine (C3, C5) will also be significantly downfield compared to the unsubstituted aromatic carbons.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Assignment | Predicted Shift (ppm) | Assignment | Predicted Shift (ppm) |

| H-4 (aromatic) | 7.0 - 7.5 | C1 (C-COOH) | 110 - 115 |

| OH (phenolic) | 9.0 - 11.0 (broad) | C2, C6 (C-OH) | 150 - 155 |

| COOH (acid) | 11.0 - 13.0 (broad) | C3, C5 (C-Cl) | 115 - 120 |

| C4 (C-H) | 125 - 130 |

Note: Predicted shifts are estimates and can vary based on solvent and experimental conditions.

While one-dimensional NMR provides essential information, two-dimensional (2D) NMR experiments are invaluable for confirming atomic connectivity. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, with only one isolated aromatic proton, the COSY spectrum would be very simple and would primarily serve to confirm the absence of neighboring protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. An HSQC spectrum would show a cross-peak connecting the signal of the aromatic proton (H-4) to the signal of its corresponding carbon atom (C-4), definitively assigning the C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is used to identify longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting structural fragments. The single aromatic proton (H-4) would show correlations to the carbons at positions C2, C3, C5, C6, and the carboxyl-bearing carbon C1. These correlations are critical for unambiguously confirming the substitution pattern on the aromatic ring.

High-Resolution Mass Spectrometric Profiling and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₇H₄Cl₂O₄), the monoisotopic mass is calculated to be 221.9487 Da. hmdb.ca

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry also reveals the molecule's fragmentation pattern, which offers further structural clues. The molecular ion peak [M]⁺• or protonated molecule [M+H]⁺ would be observed at m/z corresponding to its mass. Common fragmentation pathways for benzoic acids include the loss of small, stable molecules or radicals. docbrown.info

Key fragmentation steps for this compound would likely involve:

Loss of a hydroxyl radical (•OH) from the carboxylic acid group, resulting in an [M-17]⁺ ion.

Loss of water (H₂O), particularly in ESI, leading to an [M-18] peak.

Decarboxylation, or the loss of carbon dioxide (CO₂), to form an [M-44]⁺• ion.

Loss of the entire carboxylic acid group (•COOH), resulting in an [M-45]⁺ fragment.

Cleavage of a chlorine atom (•Cl), leading to an [M-35]⁺ ion. The presence of two chlorine atoms would also produce a characteristic isotopic pattern for chlorine-containing fragments (³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio).

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₇H₅Cl₂O₄]⁺ | 222.9562 | Protonated Molecular Ion |

| [M-OH]⁺ | [C₇H₃Cl₂O₃]⁺ | 204.9454 | Loss of hydroxyl radical |

| [M-H₂O+H]⁺ | [C₇H₃Cl₂O₃]⁺ | 204.9454 | Loss of water |

| [M-CO₂H]⁺ | [C₆H₃Cl₂O₂]⁺ | 176.9508 | Loss of carboxyl group |

Note: m/z values are for the most abundant isotopes. hmdb.ca

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Applications

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a powerful analytical technique utilized for the detection and quantification of this compound in complex biological and environmental samples. This method offers high resolution, sensitivity, and specificity, allowing for the accurate identification of the compound even at low concentrations.

In metabolomic studies, UPLC-MS/MS has been employed to identify and quantify a wide array of metabolites in biological fluids. For instance, in a comprehensive analysis of plasma samples, this compound was identified as a xenobiotic compound. The identification was based on a comparison with a library of purified standard compounds, utilizing the retention index, mass-to-charge ratio (m/z), and chromatographic data obtained from the UPLC-MS/MS system. Such platforms often use reverse-phase chromatography with both positive and negative ion mode electrospray ionization (ESI) to cover a broad range of chemical compounds.

The fragmentation pattern of deprotonated benzoic acid derivatives, such as this compound, in tandem mass spectrometry typically involves the loss of carbon dioxide (CO2) from the carboxyl group. In the case of dichlorinated benzoic acids, the resulting fragment ion can provide structural information. For example, studies on the fragmentation of deprotonated dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid) have shown that the loss of CO2 is a primary and characteristic reaction under collisional activation in a mass spectrometer. nih.govresearchgate.netsci-hub.se This behavior is also anticipated for this compound.

A predicted LC-MS/MS spectrum for this compound in positive ion mode suggests potential fragment ions that can be used for its identification. While this is a theoretical spectrum, it provides a valuable guide for experimental analysis.

Table 1: Predicted UPLC-MS/MS Fragmentation Data for this compound (Positive Ion Mode)

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Predicted Lost Neutral Fragment |

| 222.95 | 204.94 | H2O |

| 222.95 | 178.96 | CO2 |

| 222.95 | 160.95 | H2O + CO2 |

| 222.95 | 142.97 | CO2 + HCl |

This table is based on predicted data and requires experimental verification.

The analysis of salicylic (B10762653) acid and its derivatives by LC-MS/MS has demonstrated that the choice of mobile phase can significantly influence the chromatographic peak intensities and even the qualitative nature of the product-ion mass spectra due to the formation of different gas-phase protomers. rsc.org This highlights the importance of method development and standardization for the reliable analysis of compounds like this compound.

Identification of Related Metabolites and Transformation Products

The metabolic fate and environmental transformation of this compound are not extensively documented in scientific literature. However, insights can be gained from studies on structurally related compounds, such as dichlorophenols and other halogenated aromatic acids.

Metabolic studies of 2,4-dichlorophenol (B122985) in rats have shown that this compound undergoes conjugation with glucuronic acid and sulfate (B86663) prior to excretion in urine. core.ac.uk It is plausible that this compound, being a dichlorinated phenolic compound, could follow similar metabolic pathways in mammals. The presence of hydroxyl and carboxylic acid groups provides sites for Phase II conjugation reactions.

Potential metabolic transformations could include:

Glucuronidation: Attachment of a glucuronic acid moiety to one of the hydroxyl groups.

Sulfation: Conjugation with a sulfate group at a hydroxyl position.

The environmental degradation of chlorinated aromatic compounds is often initiated by microbial activity. Microorganisms can utilize these compounds as a carbon source, leading to their breakdown. The degradation of chlorophenols can proceed through hydroxylation, leading to catecholic derivatives which are then subject to ring cleavage by dioxygenase enzymes. nih.gov

Furthermore, halogenated salicylic acids have been identified as disinfection byproducts (DBPs) in chlorinated drinking water. dphen1.com This suggests that under certain conditions, such as during water treatment processes, precursors could be transformed into compounds like this compound. The transformation of other phenolic compounds, such as the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), involves the formation of various chlorinated phenols and catechols as degradation products.

Table 2: Potential Transformation Products of this compound

| Transformation Type | Potential Product | Precursor |

| Microbial Degradation | Dichlorocatechol | This compound |

| Mammalian Metabolism | Glucuronide conjugate | This compound |

| Mammalian Metabolism | Sulfate conjugate | This compound |

| Water Disinfection | This compound | Other phenolic precursors |

This table presents hypothetical transformation products based on the metabolism and degradation of structurally similar compounds.

Further research is necessary to definitively identify and characterize the specific metabolites and transformation products of this compound in various biological and environmental systems.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations and Spectroscopic Prediction

Quantum chemical calculations are essential for determining the electronic structure and related properties of a molecule from first principles.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and energy of molecules. A DFT analysis of 3,5-dichloro-2,6-dihydroxybenzoic acid would involve optimizing its three-dimensional structure to find the most stable arrangement of its atoms. This calculation would yield key parameters such as bond lengths, bond angles, and dihedral angles. The resulting data would be crucial for understanding the steric and electronic effects of the two chlorine atoms and three functional groups (two hydroxyl, one carboxylic acid) on the benzene (B151609) ring.

Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound

| Parameter | Predicted Value |

| C-Cl Bond Length | Data not available |

| C-O (hydroxyl) Bond Length | Data not available |

| C-C (aromatic) Bond Length | Data not available |

| O-H (hydroxyl) Bond Length | Data not available |

| C=O (carboxyl) Bond Length | Data not available |

| C-O (carboxyl) Bond Length | Data not available |

| Total Energy | Data not available |

| Dipole Moment | Data not available |

Note: This table is illustrative. The values require specific DFT calculations which have not been found in the searched literature.

Once the molecular geometry is optimized, the same DFT methods can be used to predict the vibrational spectrum (e.g., Infrared and Raman) of this compound. Calculating the vibrational frequencies and their corresponding intensities helps in the interpretation of experimental spectroscopic data. Each predicted frequency corresponds to a specific type of molecular motion, such as the stretching of C-Cl bonds, bending of O-H groups, or vibrations of the aromatic ring.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | Data not available |

| O-H Stretch (Hydroxyl) | Data not available |

| C=O Stretch (Carboxylic Acid) | Data not available |

| C-Cl Stretch | Data not available |

| Aromatic C=C Stretch | Data not available |

Note: This table is illustrative and requires specific computational studies.

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics describes the static structure, molecular dynamics (MD) simulations are used to model the molecule's behavior over time. For this compound, MD simulations could reveal its conformational flexibility, particularly the rotation of the hydroxyl and carboxylic acid groups. Such simulations, typically performed in a solvent like water, would also elucidate how the molecule interacts with its environment through hydrogen bonding and other non-covalent interactions. This is particularly relevant for understanding its behavior in biological systems.

Mechanistic Insights into Chemical Reactivity via Computational Approaches

Computational methods can be employed to map out potential reaction pathways for this compound. For example, studies on related phenols have used computational approaches to investigate reactions with radicals, which is relevant for understanding degradation pathways in biological or environmental contexts. researchgate.net Theoretical calculations can determine the activation energies for various reactions, such as oxidation or degradation, providing insights into which chemical transformations are most likely to occur. For instance, computational studies on the electrochemical oxidation of other dihydroxybenzoic acids have helped to elucidate complex electron-transfer mechanisms. wikipedia.org A similar approach for the title compound would clarify its redox properties.

Investigation of Biological and Biochemical Roles

Metabolomics and Biomarker Discovery

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has emerged as a powerful tool in identifying novel biomarkers related to dietary intake and disease. Within this field, the xenobiotic compound 3,5-Dichloro-2,6-dihydroxybenzoic acid has been identified and characterized in various biological contexts.

Identification as a Metabolite in Biological Systems and Fluids

This compound has been identified as a metabolite in human plasma through untargeted metabolomic profiling techniques. mdpi.com These studies, which utilize advanced analytical platforms like ultrahigh-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), have successfully detected and quantified this compound in fasting plasma samples. mdpi.com Its presence in biological fluids highlights its absorption and circulation within the human body following exposure. In a study involving healthy dogs, this compound was also detected in serum samples, indicating its presence across different mammalian species. avma.org

Association with Specific Dietary Exposures

Metabolomic studies have linked the presence and levels of this compound in plasma to the consumption of specific food groups. Notably, it has been identified as a novel biomarker for red meat intake. mdpi.com Furthermore, research has shown a correlation between this xenobiotic compound and milk consumption. mdpi.com These associations suggest that the compound or its precursors are present in these food products and are subsequently metabolized in the body.

Below is a table summarizing the dietary associations of this compound found in a diet validation study.

| Dietary Component | Association with this compound |

| Red Meat | Identified as a novel biomarker mdpi.com |

| Milk | Correlated with intake mdpi.com |

Longitudinal and Cross-Sectional Metabolomic Profiling Studies in Human and Animal Cohorts

Both longitudinal and cross-sectional metabolomic profiling studies have been instrumental in understanding the dynamics of metabolites like this compound. Longitudinal studies, which involve repeated measurements over time, provide insights into the acute and longer-term changes in the metabolome. uu.nl For instance, such studies in patients with community-acquired pneumonia have demonstrated shifts in metabolite profiles over the course of the disease, although specific data for this compound in this context is not detailed. uu.nl

Cross-sectional studies, which analyze data from a population at a single point in time, have been crucial in identifying associations between metabolites and habitual dietary intake. mdpi.com A U.S. diet validation study with a large and diverse cohort utilized this approach to establish the link between this compound and the consumption of red meat and milk. mdpi.com These studies often employ food frequency questionnaires (FFQs) and 24-hour dietary recalls to correlate dietary patterns with metabolite levels. mdpi.com The reproducibility of these metabolite biomarkers over time is a key aspect of their validation for use in future epidemiological research. mdpi.com

Interaction with Biological Macromolecules and Transport Mechanisms

The biological activity of this compound is influenced by its interactions with various biological macromolecules, including enzymes and transport proteins. These interactions can affect its metabolic fate and its transport across cellular membranes.

Enzyme Inhibition Studies and Mechanisms

While specific enzyme inhibition studies on this compound are not extensively detailed in the provided search results, the metabolism of similar chlorinated compounds often involves hepatic microsomal enzymes, such as the cytochrome P-450 system. nih.gov For example, the metabolism of dichloroethanes is dependent on this enzyme system. nih.gov

Regarding carbonic anhydrases, a family of metalloenzymes involved in various physiological processes, various sulfonamides are known inhibitors. nih.govwikipedia.org Although direct inhibition by this compound is not specified, the structural characteristics of a molecule are crucial for its interaction with the active site of these enzymes.

Molecular Mechanisms of Transport across Biological Membranes

The transport of small molecules across biological membranes is a critical process governed by various transport proteins. Haloacids, a class of compounds to which this compound belongs, are known to be transported across biological membranes, a process vital for both their potential therapeutic effects and their biodegradation. nih.gov

One important efflux transporter is the Breast Cancer Resistance Protein (BCRP), also known as ABCG2, which plays a significant role in multidrug resistance in cancer cells by exporting a wide range of substrates. nih.gov Substrates of BCRP are structurally diverse and include chemotherapeutic agents, chemical toxicants, and flavonoids. nih.gov While there is no direct evidence from the provided results indicating that this compound is a substrate for BCRP, the transporter's broad substrate specificity suggests that it could potentially interact with halogenated benzoic acids. The transport of various carboxylates and haloacids is mediated by specific transporters like MCT1 and SLC5A8. nih.gov

Cellular Uptake Mechanisms and Structure-Transport Relationships

Direct experimental studies detailing the specific cellular uptake mechanisms for this compound are not extensively documented in current scientific literature. However, insights can be drawn from the physicochemical properties of the molecule and studies on structurally similar compounds, such as other halogenated or hydroxylated benzoic acids.

As a small lipophilic molecule, it is plausible that this compound can cross cellular membranes via passive diffusion, a process governed by the concentration gradient between the extracellular and intracellular environments. The uptake of other hydrophobic compounds, such as benzo(a)pyrene, has been shown to be a simple partitioning phenomenon controlled by the relative lipid volumes of extracellular donors and cells, occurring independently of endocytosis. scispace.com

Alternatively, transport could be facilitated by carrier proteins. For instance, the uptake of 4-hydroxybenzoic acid in some bacteria is mediated by transporters from the aromatic acid/H+ symport family. nih.gov Another potential mechanism, observed in the uptake of benzoate (B1203000) by Rhodopseudomonas palustris, involves its immediate intracellular conversion to benzoyl-CoA. nih.gov This metabolic trapping maintains a steep concentration gradient, facilitating efficient uptake from the external medium even at low concentrations. nih.gov The presence of hydroxyl and carboxyl functional groups, along with chlorine atoms, on the benzene (B151609) ring of this compound would influence its interaction with membrane lipids and potential transporters, but the precise structure-transport relationships remain an area for future investigation.

Role in Complex Biological Systems and Disease Pathogenesis

Mendelian Randomization Studies for Causal Association with Systemic Diseases (e.g., Gout, Asthma, Urolithiasis)

Mendelian randomization (MR) is a genetic epidemiology method used to infer causal relationships between an exposure (such as a metabolite) and a disease outcome. This approach has been applied to investigate the role of numerous metabolites in various systemic diseases.

Gout: Comprehensive, large-scale Mendelian randomization studies evaluating the causal relationship between 1,400 serum metabolites and gout have been conducted. nih.gove-century.us These studies have identified several metabolites with potential causal links to the disease. nih.gove-century.ussemanticscholar.org However, this compound has not been identified as having a significant causal association with gout in these analyses. nih.gove-century.us Similarly, metabolomic studies comparing patients with gout and asymptomatic hyperuricemia have identified various differentiating metabolites, but have not highlighted this compound as a key biomarker. nih.govnih.govmdpi.com

Asthma: In contrast to gout, a two-sample Mendelian randomization study investigating the causal links between gut microbiota, 1,400 plasma metabolites, and asthma has provided evidence for a potential causal relationship. The study's findings indicate a negative correlation between the levels of this compound and the risk of asthma. This suggests that higher levels of this compound may be associated with a lower risk of developing the condition. The analysis employed multiple MR methods (Inverse Variance Weighted, Weighted median, and Weighted mode), all of which yielded statistically significant results (p < 0.05).

Table 1: Mendelian Randomization Study Findings for this compound and Asthma

| Disease | MR Finding | Statistical Methods Used | Significance (p-value) | Source(s) |

|---|

Urolithiasis: The potential role of metabolites in the pathogenesis of urolithiasis (the formation of kidney stones) has also been explored using MR studies. In an analysis of 1,400 blood metabolites, this compound was considered as a potential causal factor for urolithiasis. However, its p-value was higher than that of other identified metabolites, such as 4-hydroxychlorothalonil and 1-stearoyl-2-arachidonoyl-GPC, indicating a less robust causal relationship based on the available data.

Modulation of Organ Metabolic Function in Pathological States (e.g., Hypertrophic Cardiomyopathy)

Evidence suggests that this compound levels may be linked to metabolic function in specific pathological states like hypertrophic cardiomyopathy (HCM). HCM is a genetic heart disorder often complicated by left ventricular outflow tract (LVOT) obstruction, which can be surgically treated.

A metabolomic profiling study was conducted on plasma samples from 18 HCM patients before and after surgical myectomy to relieve the obstruction. The results showed that out of 215 metabolites that were altered post-surgery, 12 were significantly changed after adjusting for multiple comparisons. This compound was one of these 12 significant metabolites. The alteration in the levels of this and other compounds, including bilirubin (B190676) and 2-hydroxylaurate, was interpreted by the study's authors as supportive of improved organ metabolic function following the surgical relief of LVOT obstruction. cityu.edu.hk

Table 2: Significant Metabolites Altered in HCM Patients Post-Myectomy

| Metabolite | Status | Implication | Source(s) |

|---|---|---|---|

| Bilirubin | Significantly Altered | Improved organ metabolic function | cityu.edu.hk |

| PFOS/PFOA | Significantly Altered | Improved organ metabolic function | cityu.edu.hk |

| This compound | Significantly Altered | Improved organ metabolic function | cityu.edu.hk |

| 2-hydroxylaurate | Significantly Altered | Improved organ metabolic function | cityu.edu.hk |

Interplay with Gut Microbiota and Host Metabolic Responses

The origins and metabolic interactions of this compound appear to be closely linked to diet and the gut microbiome. It is classified as a xenobiotic, meaning it is a substance foreign to a biological system.

Research has identified this compound as a novel biomarker for the consumption of red meat and milk. This suggests that the compound or its precursors are ingested through diet. The subsequent processing by gut microbiota is a likely step in its appearance as a metabolite in plasma. This is supported by findings from the MR study on asthma, which hypothesized that this compound may be produced by certain gut microbiota, which are known to generate various anti-inflammatory and bioactive metabolites. nih.gov The interplay between dietary intake, microbial transformation, and host circulation is a critical aspect of its biological role.

Investigation of Potential Anti-inflammatory Mechanisms

The potential anti-inflammatory properties of this compound are an emerging area of interest, largely stemming from its association with a reduced risk of asthma. nih.govnih.gov The MR study that established this link suggested that the compound is a "potential participant in anti-inflammatory responses". nih.gov

While direct mechanistic studies on this specific compound are limited, the hypothesis is that its anti-inflammatory effects could be mediated through its production by gut microbiota. nih.gov Gut microbes are known to produce metabolites, such as short-chain fatty acids, that have potent anti-inflammatory effects. The broader class of hydroxybenzoic acids has been shown to possess anti-inflammatory properties, often linked to their antioxidant capacity and ability to scavenge free radicals. For example, 4-hydroxybenzoic acid exerts an anti-inflammatory effect by inhibiting the NLRP3 inflammasome and reducing the production of pro-inflammatory cytokines. While these mechanisms are plausible for related compounds, dedicated research is required to elucidate the specific anti-inflammatory pathways modulated by this compound.

Environmental Biotransformation and Xenobiotic Interactions

As a xenobiotic, the fate of this compound in the environment and its interactions with biological systems are of interest. It belongs to the class of dichlorobenzoic acids. The environmental behavior of such halogenated aromatic compounds is influenced by their resistance to degradation and their potential for biotransformation by microorganisms.

Studies on related compounds provide clues to its likely environmental fate. The anaerobic degradation of other halogenated benzoic acids by photoheterotrophic bacteria like Rhodopseudomonas palustris has been documented, a process that involves dehalogenation. rug.nl The metabolism of simpler dichlorobenzenes in rabbits has been shown to proceed via hydroxylation to form dichlorophenols, which are then conjugated and excreted. nih.gov

Furthermore, as a dihydroxybenzoic acid derivative, it may be susceptible to degradation through advanced oxidation processes (AOPs) in aquatic environments, such as UV/H₂O₂ and UV/Fenton-like processes, which generate hydroxyl radicals that can break down the aromatic ring. mdpi.com The presence of chlorine atoms on the benzene ring generally increases the recalcitrance of a compound to microbial degradation compared to its non-halogenated counterparts. The specific pathways for the environmental biotransformation of this compound, including the microorganisms and enzymes involved, have yet to be fully characterized.

Characterization as a Xenobiotic Metabolite

This compound is recognized as a xenobiotic compound, meaning it is a foreign chemical substance found within an organism that is not naturally produced or expected to be present. Research has specifically identified it as a novel metabolic biomarker associated with the consumption of certain foods.

In a U.S. diet validation study, untargeted metabolomic profiling of plasma samples identified this compound as one of two new xenobiotic biomarkers for red meat intake. mdpi.com The study also noted that this metabolite was correlated with milk consumption. mdpi.com The presence of such halogenated phenolic compounds in human circulation is often linked to environmental exposure or the metabolism of dietary components. Further studies have corroborated the association of this compound with dietary patterns, noting its connection to both red meat and dairy/milk intake in various populations. medrxiv.orgnih.govacs.org Its classification as a xenobiotic highlights its external origin and its processing through the body's metabolic pathways. jci.org

Table 1: Dietary Associations of this compound This interactive table summarizes findings from studies identifying the compound as a biomarker for specific dietary intakes.

| Dietary Item | Study Population | Finding | Reference |

|---|---|---|---|

| Red Meat | U.S. Cohort | Identified as a novel xenobiotic biomarker. | mdpi.com |

| Milk | U.S. Cohort | Positively correlated with milk intake. | mdpi.com |

| Dairy/Milk | Multi-ethnic Asian Cohort | Confirmed as a biomarker for dairy/milk. | medrxiv.org |

Associations with Environmental Contaminants (e.g., Per- and Polyfluoroalkyl Substances)

Recent metabolome-wide association studies (MWAS) have uncovered a significant link between this compound and exposure to certain per- and polyfluoroalkyl substances (PFAS). PFAS are a group of persistent synthetic chemicals used in numerous industrial and consumer products, leading to widespread environmental contamination and human exposure. researchgate.netaacrjournals.org

A large-scale investigation involving 3,647 participants found a robust positive association between serum levels of perfluorooctane (B1214571) sulfonate (PFOS) and this compound. researchgate.netaacrjournals.orgnih.gov In fact, it was one of the xenobiotics with the strongest statistical link to both PFOS and perfluorooctanoate (PFOA) concentrations. researchgate.netaacrjournals.org The study noted that while associations were observed for both PFAS compounds, the link with PFOS was particularly strong and remained significant even after adjusting for PFOA levels. researchgate.netaacrjournals.org

The biological mechanisms underlying this association are not yet fully elucidated. However, the correlation suggests potential shared exposure sources, co-metabolism, or the influence of PFAS on the metabolic pathways that process the parent compounds of this compound. nih.gov This relationship underscores the complex interactions between different classes of xenobiotics within the human body.

Table 2: Association between Serum PFAS Levels and this compound This interactive table presents the findings from a metabolome-wide association study.

| PFAS Compound | Association Finding | Significance (p-value) | Reference |

|---|---|---|---|

| Perfluorooctane sulfonate (PFOS) | Strongest positive association observed. | 3.0 x 10⁻¹¹² | researchgate.netaacrjournals.orgnih.gov |

Derivation as a Pesticide Transformation Product

While direct evidence naming this compound as a major transformation product of a specific, widely-used pesticide is not prominently documented in the reviewed literature, its chemical structure is highly indicative of such an origin. The presence of a dichlorinated benzoic acid core is characteristic of metabolites derived from chlorinated herbicides. researchgate.net

For context, the herbicide Dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid) undergoes extensive metabolism in soil and organisms, yielding several related dichlorinated compounds. nih.gov The primary degradation pathway involves demethylation to form 3,6-dichlorosalicylic acid (3,6-dichloro-2-hydroxybenzoic acid). orst.edu Further hydroxylation can occur, leading to the formation of compounds like 2,5-dihydroxy-3,6-dichlorosalicylic acid and 3,6-dichlorogentisic acid (DCGA). orst.eduisotope.com

These known transformation products of Dicamba are structural isomers of this compound, differing only in the substitution pattern of the chlorine and hydroxyl groups on the benzoic acid ring. The formation of such hydroxylated and dichlorinated benzoic acids is a common metabolic fate for pesticides containing a chlorinated aromatic ring. Therefore, it is plausible that this compound is a transformation product of a chlorinated pesticide, potentially as a minor metabolite or from a less common parent compound. researchgate.netnih.gov

Table 3: Common Transformation Products of the Herbicide Dicamba This interactive table shows examples of metabolites structurally related to this compound.

| Parent Compound | Metabolite Name | Chemical Name | Reference |

|---|---|---|---|

| Dicamba | 3,6-DCSA | 3,6-dichloro-2-hydroxybenzoic acid | orst.edu |

| Dicamba | 5-OH Dicamba | 2,5-dichloro-3-hydroxy-6-methoxy-benzoic acid | isotope.com |

| Dicamba | DCGA | 3,6-dichlorogentisic acid | isotope.com |

Advanced Applications and Emerging Research Avenues

Supramolecular Chemistry and Crystal Engineering Applications

The unique structural features of 3,5-Dichloro-2,6-dihydroxybenzoic acid, including the presence of multiple hydrogen bond donors (carboxyl and hydroxyl groups) and acceptors, as well as halogen atoms, make it a compound of interest in the fields of supramolecular chemistry and crystal engineering. These fields focus on the design and synthesis of complex, ordered structures through non-covalent interactions.

Formation of Organic-Salt Alloys and Co-crystals

Recent research, primarily documented in patent literature, has identified this compound as a potential co-former in the development of co-crystals and organic salts. Co-crystals are crystalline structures composed of two or more different molecules held together by non-covalent interactions, such as hydrogen bonds. The formation of co-crystals can significantly alter the physicochemical properties of an active pharmaceutical ingredient (API), such as its solubility, stability, and bioavailability, without changing its chemical structure.

Patents related to nicotine (B1678760) compositions have listed this compound among a series of substituted dihydroxybenzoic acids that can be used to form salts, co-crystals, or salt co-crystal complexes with nicotine. chemicalbook.comacs.orgmdpi.comelectrochemsci.org The intention behind forming such crystalline structures is to create novel forms of nicotine with potentially improved properties for various applications, including pharmaceutical and tobacco products. acs.org

The underlying principle involves the interaction between the acidic functional groups of this compound and the basic nitrogen atom in the pyridine (B92270) ring of the nicotine molecule. These interactions, primarily strong hydrogen bonds, lead to the formation of a stable, ordered crystalline lattice. While the patents provide a list of potential co-formers, detailed characterization and specific properties of a nicotine-3,5-dichloro-2,6-dihydroxybenzoic acid co-crystal are not extensively detailed in publicly available scientific literature.

The potential co-formers for nicotine salts and co-crystals are selected based on their ability to engage in hydrogen bonding and other non-covalent interactions. The table below lists this compound alongside other exemplary dihydroxybenzoic acids mentioned in this context.

Potential Dihydroxybenzoic Acid Co-formers for Nicotine Co-crystals

| Compound Name | Molecular Formula | Potential Application |

|---|---|---|

| This compound | C₇H₄Cl₂O₄ | Co-former for nicotine salts and co-crystals chemicalbook.comacs.org |

| 3,5-Dihydroxybenzoic acid | C₇H₆O₄ | Co-former for nicotine salts and co-crystals acs.org |

| 2,3-Dihydroxybenzoic acid | C₇H₆O₄ | Co-former for nicotine salts and co-crystals acs.org |

| 2,6-Dihydroxybenzoic acid | C₇H₆O₄ | Co-former for nicotine salts and co-crystals |

Electrochemical Applications in Modified Electrode Development

The development of chemically modified electrodes is a significant area of research in electrochemistry, aiming to enhance the sensitivity, selectivity, and stability of electrochemical sensors. While various phenolic compounds are electropolymerized to create functional films on electrode surfaces, specific research on the use of this compound for this purpose is not extensively reported in current scientific literature.

Studies on structurally related compounds, however, can provide insights into potential research directions. For instance, the electrochemical oxidation of salicylic (B10762653) acid and its derivatives has been investigated for creating redox-active films. researchgate.net These films can act as sensors due to the pH-dependent redox behavior of the phenolic hydroxyl and carboxylic acid groups. The introduction of chlorine atoms onto the aromatic ring, as in this compound, would be expected to influence the electronic properties of the molecule, potentially altering its oxidation potential and the characteristics of any resulting polymer film. Research on the electrochemical oxidation of salicylic acid in the presence of chloride has shown the formation of chlorinated intermediates, such as 3,5-dichlorosalicylic acid. mdpi.com

Furthermore, studies on other hydroxybenzoic acids, like 3-hydroxybenzoic acid, have demonstrated their capability to be electropolymerized on graphite (B72142) electrodes to create a matrix for the immobilization of biomolecules, such as oligonucleotides for DNA biosensors. electrochemsci.org However, research on the closely related 3,5-dihydroxybenzoic acid indicated that while it is electrochemically active, it does not readily form stable, adherent polymer films on platinum or glassy carbon electrodes under the tested conditions.

Given the lack of direct studies, the potential of this compound in modified electrode development remains an open area for investigation. Future research could explore its electropolymerization behavior under various conditions and the properties of the resulting films for sensing applications. The table below summarizes the findings for related compounds, highlighting the potential, yet unconfirmed, avenues for this compound.

Electrochemical Studies of Related Benzoic Acid Derivatives

| Compound | Application/Finding | Relevance to this compound |

|---|---|---|

| Salicylic Acid | Forms redox-active films for sensing applications. researchgate.net | Parent structure; suggests potential for redox activity. |

| 3-Hydroxybenzoic Acid | Can be electropolymerized to form a matrix for biosensors. electrochemsci.org | Structural isomer; indicates potential for electropolymerization. |

| 3,5-Dihydroxybenzoic Acid | Does not readily form stable electropolymerized films. | Structural analogue; suggests potential challenges in film formation. |

| 3,5-Dichlorosalicylic Acid | Formed as an intermediate during electrochemical oxidation of salicylic acid in chloride media. mdpi.com | Structurally similar; its formation indicates electrochemical reactivity of the chlorinated ring. |

Q & A

Q. What are the established synthetic routes for 3,5-Dichloro-2,6-dihydroxybenzoic acid, and how can purity be optimized?

Methodological Answer: The compound can be synthesized via carboxylation or halogenation of dihydroxybenzoic acid precursors. A common approach involves:

Halogenation : Introduce chlorine atoms at positions 3 and 5 of 2,6-dihydroxybenzoic acid using chlorinating agents (e.g., SOCl₂ or Cl₂ gas) under controlled acidic conditions.

Purification : Recrystallize the product using a solvent system like ethanol/water to achieve >95% purity. Monitor reaction progress via thin-layer chromatography (TLC) with UV detection.

Validation : Confirm structural integrity using NMR (e.g., H and C) and FT-IR spectroscopy to verify hydroxyl (-OH), carboxylic acid (-COOH), and chloro (-Cl) functional groups .

Q. How should researchers characterize the solubility and stability of this compound under varying experimental conditions?

Methodological Answer:

- Solubility Testing : Use a shake-flask method with solvents of varying polarity (water, DMSO, ethanol) at 25°C. Measure saturation points via UV-Vis spectroscopy at λ~270 nm.

- Stability Profiling : Conduct accelerated degradation studies under acidic (pH 2), neutral (pH 7), and basic (pH 12) conditions. Monitor decomposition via HPLC with a C18 column and mobile phase (acetonitrile:water, 60:40).

- Storage Recommendations : Store at 4°C in amber vials to prevent photodegradation. Stability data indicate <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Discrepancies in bioactivity (e.g., anti-inflammatory vs. pro-inflammatory effects) may arise from:

- Experimental Design : Control for cell line specificity (e.g., RAW 264.7 macrophages vs. HEK293) and endotoxin levels in in vitro assays.

- Metabolite Interference : Use LC-MS/MS to identify degradation products or metabolites that may confound results. For example, esterification by serum esterases in cell culture media can alter bioavailability.

- Dose-Response Validation : Perform orthogonal assays (e.g., ELISA for TNF-α and qPCR for COX-2) to confirm dose-dependent effects. Recent studies suggest IC₅₀ values vary by 30–50% across models due to metabolic differences .

Q. How can researchers leverage Mendelian randomization to study the causal role of this compound in complex diseases?

Methodological Answer:

Data Sourcing : Use genome-wide association study (GWAS) data for plasma metabolite levels (e.g., UK Biobank) and disease phenotypes (e.g., asthma, urolithiasis).

Instrument Selection : Identify genetic variants (SNPs) strongly associated with the metabolite (p < 5×10⁻⁸) and exclude pleiotropic SNPs via MR-Egger regression.

Causal Inference : Apply inverse-variance weighted (IVW) analysis. For example, a 2024 study found a negative correlation between this compound levels and asthma risk (β = -0.23, p = 0.004) .

Sensitivity Checks : Use leave-one-out analysis to ensure no single SNP drives the effect (Figure 5 in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.